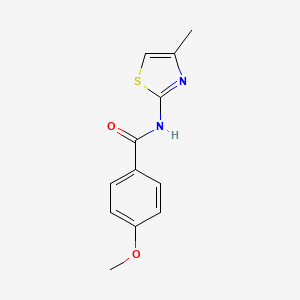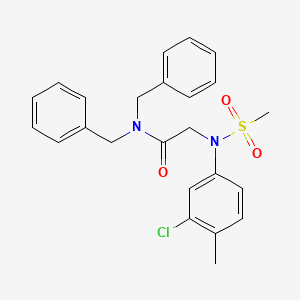
6-phenyl-N-(2-phenylethyl)-3-pyridazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-phenyl-N-(2-phenylethyl)-3-pyridazinamine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 6-phenyl-N-(2-phenylethyl)-3-pyridazinamine is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell proliferation and survival. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. Studies have shown that this compound can modulate the expression of certain genes that are involved in cancer cell growth and survival. Additionally, this compound has been found to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. These effects make this compound a promising candidate for the development of new drugs for the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-phenyl-N-(2-phenylethyl)-3-pyridazinamine for lab experiments is its potent anti-cancer activity. This compound has been found to exhibit activity against a range of cancer cell lines, making it a useful tool for studying cancer biology. Additionally, this compound has been found to exhibit anti-inflammatory, anti-oxidant, and anti-microbial properties, making it a versatile compound for a range of research applications.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its toxicity. This compound has been found to exhibit cytotoxic effects on normal cells at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 6-phenyl-N-(2-phenylethyl)-3-pyridazinamine. One area of research is the development of new drugs based on this compound. Studies have shown that this compound exhibits potent anti-cancer activity, making it a promising candidate for the development of new cancer drugs. Additionally, this compound has been found to exhibit anti-inflammatory, anti-oxidant, and anti-microbial properties, which could be useful for the development of new drugs for a range of diseases.
Another area of research is the elucidation of the mechanism of action of this compound. While some studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell proliferation and survival, the exact mechanism of action is not fully understood. Further research in this area could lead to the development of more effective drugs based on this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. This compound exhibits potent anti-cancer activity, anti-inflammatory, anti-oxidant, and anti-microbial properties, making it a promising candidate for the development of new drugs. While there are some limitations to using this compound in lab experiments, further research in this area could lead to the development of new drugs that could have a significant impact on human health.
Méthodes De Synthèse
The synthesis of 6-phenyl-N-(2-phenylethyl)-3-pyridazinamine involves a multistep reaction process. The starting material for the synthesis is 2-phenylethylamine, which is reacted with 2-bromoacetophenone to form N-(2-phenylethyl)-2-bromoacetamide. This intermediate is then reacted with hydrazine hydrate to form this compound. The synthesis method for this compound has been optimized over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
6-phenyl-N-(2-phenylethyl)-3-pyridazinamine has been widely studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity against a range of cancer cell lines. Additionally, this compound has been found to exhibit anti-inflammatory, anti-oxidant, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
6-phenyl-N-(2-phenylethyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-3-7-15(8-4-1)13-14-19-18-12-11-17(20-21-18)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVDHINYRROUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(1-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B6098947.png)

![2-{[2-(2,4-dichlorophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6098961.png)
![{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6098972.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6098978.png)
![4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6098983.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-fluorophenyl)cyclopropanecarboxamide](/img/structure/B6098995.png)
![4-biphenylyl{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6099001.png)
![N-(3-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6099009.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6099010.png)
![5-[(benzylthio)methyl]-4-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6099024.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chlorophenyl)acetamide](/img/structure/B6099035.png)